molecular formula C11H11N3O2S B11170261 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 524676-36-6

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11170261
CAS No.: 524676-36-6
M. Wt: 249.29 g/mol
InChI Key: YODPRWXGLNLEFC-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique compared to other 1,3,4-thiadiazole derivatives due to its specific substitution pattern. Similar compounds include:

Properties

CAS No.

524676-36-6

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C11H11N3O2S/c1-16-7-9-13-14-11(17-9)12-10(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

YODPRWXGLNLEFC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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